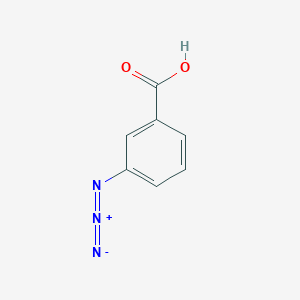

3-azidobenzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-azidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-10-9-6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYIWVXXQSZTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301044888 | |

| Record name | 3-Azidobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301044888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1843-35-2 | |

| Record name | 3-Azidobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301044888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Azidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Azidobenzoic Acid: Properties, Synthesis, and Applications

Abstract

3-Azidobenzoic acid (3-ABA) is a versatile bifunctional aromatic compound that has garnered significant interest within the scientific community. Characterized by the presence of a carboxylic acid and an azide group at the meta position of a benzene ring, it serves as a crucial building block in organic synthesis and a powerful tool in chemical biology and drug development. The azide moiety provides a reactive handle for bioorthogonal "click chemistry" reactions, while the carboxylic acid group allows for conventional amide bond formation and other derivatizations. This guide provides an in-depth analysis of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and an exploration of its role in modern research, particularly in the development of novel therapeutics and advanced materials.

Physicochemical Properties

This compound is a stable, solid organic compound under standard conditions. Its key physical and chemical properties are summarized below, providing foundational data for its application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 1843-35-2 | [1][2][3] |

| Molecular Formula | C₇H₅N₃O₂ | [1][2][3] |

| Molecular Weight | 163.13 g/mol | [1][2][4] |

| Appearance | Typically a solid, ranging from white to light yellow powder or crystals. | [5] |

| Melting Point | 157 °C | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like alcohols and ethers. | [6] |

| SMILES | C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)O | [1] |

| InChI Key | XBYIWVXXQSZTFY-UHFFFAOYSA-N | [7] |

Spectral Data and Characterization

Spectroscopic analysis is essential for verifying the identity and purity of this compound. The expected spectral characteristics are derived from its constituent functional groups.

| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber | Notes |

| ¹H NMR | Carboxylic Acid (-COOH) | >10 ppm | Broad singlet, chemical shift is concentration and solvent dependent. |

| Aromatic (Ar-H) | 7.0 - 8.5 ppm | Complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring. | |

| ¹³C NMR | Carbonyl (-C =O) | ~165 - 175 ppm | |

| Aromatic (Ar-C) | ~120 - 140 ppm | Four distinct signals for the aromatic carbons. | |

| FT-IR | Azide (-N₃) | ~2100 cm⁻¹ | Strong, sharp, and highly characteristic absorption band.[8] |

| Carbonyl (C=O) | ~1700 cm⁻¹ | Strong absorption, typical for a conjugated carboxylic acid.[8] | |

| O-H Stretch | 2500 - 3300 cm⁻¹ | Very broad band, characteristic of a hydrogen-bonded carboxylic acid dimer.[8] | |

| Aromatic C=C | ~1450 - 1600 cm⁻¹ | Multiple sharp bands.[8] | |

| Mass Spectrometry | Monoisotopic Mass | 163.03818 Da | [7] |

| [M+H]⁺ | 164.04546 m/z | [7] | |

| [M-H]⁻ | 162.03090 m/z | [7] |

Synthesis and Chemical Reactivity

The dual functionality of this compound dictates its chemical behavior, making it a stable yet highly versatile reagent.

Synthesis Pathway

The most common and efficient synthesis of this compound proceeds via a two-step, one-pot diazotization of 3-aminobenzoic acid, followed by azidation with sodium azide.[9][10] This method is reliable and scalable.

Caption: Synthetic workflow for this compound.

Chemical Reactivity

-

Azide Group: The azide functional group is the cornerstone of 3-ABA's utility in modern chemical synthesis. It is relatively stable but undergoes highly specific and efficient reactions. Its most prominent reaction is the 1,3-dipolar cycloaddition with alkynes to form a stable 1,2,3-triazole ring.[9][10] This reaction, a cornerstone of "click chemistry," can be catalyzed by copper(I) (CuAAC) or proceed without a metal catalyst if a strained alkyne is used (SPAAC).[11] The azide group can also serve as a precursor to amines via reduction.[9]

-

Carboxylic Acid Group: The carboxylic acid moiety undergoes reactions typical for its class. It can be readily converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which activates the molecule for subsequent nucleophilic acyl substitution.[9] This allows for the formation of esters, amides, and other acid derivatives, providing a robust method for covalently linking 3-ABA to various substrates, including those with amine or alcohol functionalities.

Key Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it an invaluable tool for researchers, particularly in the life sciences.

Click Chemistry and Bioconjugation

Click chemistry describes a class of reactions that are rapid, selective, and high-yielding.[11] this compound is a premier reagent for these reactions.[10] Researchers can first conjugate the carboxylic acid end of 3-ABA to a protein, drug, or other molecule of interest through stable amide linkage. The resulting azide-tagged molecule can then be "clicked" onto a second molecule functionalized with an alkyne. This powerful strategy is widely used for:

-

Drug Conjugation: Linking cytotoxic agents to targeting moieties like antibodies or peptides.[12]

-

Biomolecule Labeling: Attaching fluorescent dyes, affinity tags (like biotin), or imaging agents to proteins and peptides to study their function, localization, and interactions within living systems.[10]

-

Material Science: Functionalizing polymer surfaces or nanoparticles to create advanced materials with tailored biological or physical properties.[10]

Sources

- 1. biosynth.com [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-Azidobenzoic acid | C7H5N3O2 | CID 3034184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Azidobenzoic Acid | 6427-66-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. PubChemLite - this compound (C7H5N3O2) [pubchemlite.lcsb.uni.lu]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. Preparation of azidoaryl- and azidoalkyloxazoles for click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy this compound | 1843-35-2 [smolecule.com]

- 11. Click chemistry - Wikipedia [en.wikipedia.org]

- 12. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Azidobenzoic Acid: A Comprehensive Technical Guide for Researchers

Abstract

This guide provides an in-depth, technically-focused protocol for the synthesis of 3-azidobenzoic acid from 3-aminobenzoic acid. This compound is a valuable chemical intermediate, widely utilized as a building block in medicinal chemistry and as a versatile tool in bioconjugation and click chemistry applications.[1] The synthesis proceeds via a two-step, one-pot reaction involving the diazotization of the primary aromatic amine followed by nucleophilic substitution with an azide salt. This document elucidates the underlying chemical principles, provides a detailed and validated experimental protocol, outlines critical safety measures, and discusses methods for purification and characterization. It is intended for an audience of researchers, chemists, and professionals in the field of drug development who require a robust and well-understood method for preparing this important reagent.

Introduction and Significance

This compound (m-azidobenzoic acid) is an aromatic compound featuring both a carboxylic acid and an azide functional group.[2][3] This bifunctional nature makes it a highly versatile reagent. The azide group is a cornerstone of "click chemistry," participating readily in copper-catalyzed or strain-promoted cycloaddition reactions with alkynes to form stable triazole linkages.[1] This bioorthogonal reaction is extensively used for labeling and conjugating biomolecules like proteins and peptides.[1] Furthermore, the carboxylic acid moiety provides a convenient handle for forming amide bonds or other derivatives, making this compound a key precursor for creating complex molecules and active pharmaceutical ingredients.[1]

The synthesis described herein is a classic and reliable method, converting the readily available 3-aminobenzoic acid into the desired product. The procedure is based on the formation of an intermediate aryl diazonium salt, which is then converted to the aryl azide.[4][5]

Reaction Principle and Mechanism

The overall transformation of 3-aminobenzoic acid to this compound is a two-stage process performed sequentially in the same reaction vessel.

Overall Reaction: C₇H₇NO₂ (3-aminobenzoic acid) + NaNO₂ + NaN₃ + 2HCl → C₇H₅N₃O₂ (this compound) + N₂ + NaCl + 2H₂O

Stage 1: Diazotization of 3-Aminobenzoic Acid

The first stage is the diazotization of the primary aromatic amine. This reaction is conducted in a cold, acidic solution, typically using hydrochloric acid (HCl) and sodium nitrite (NaNO₂).[5][6]

-

Causality: The reaction must be performed at low temperatures (0–5 °C) because aryl diazonium salts are unstable at higher temperatures and can decompose, leading to side products and reduced yields.[5][7] The strong acid serves two purposes: it protonates the nitrous acid formed in situ from sodium nitrite, which is necessary to generate the reactive electrophile, the nitrosonium ion (NO⁺).[8][9] It also keeps the reaction medium acidic to prevent the newly formed diazonium salt from engaging in unwanted coupling reactions with unreacted amine.[10]

The mechanism proceeds as follows:

-

Sodium nitrite reacts with hydrochloric acid to form nitrous acid (HNO₂).

-

A second protonation of nitrous acid by HCl leads to the formation of the nitrosonium ion (NO⁺) and water.[9]

-

The amino group of 3-aminobenzoic acid acts as a nucleophile, attacking the nitrosonium ion.

-

A series of proton transfers and the elimination of a water molecule result in the formation of the stable 3-carboxybenzenediazonium chloride salt.[8]

Stage 2: Azidation of the Diazonium Salt

In the second stage, the diazonium group (-N₂⁺), an excellent leaving group, is displaced by the azide ion (N₃⁻) from sodium azide.[4][11]

-

Causality: The addition of sodium azide provides the nucleophile required to displace the dinitrogen group. The mechanism of this substitution has been a subject of study, with evidence suggesting it may proceed through the formation of an unstable aryl pentazene intermediate, which then decomposes to release nitrogen gas (N₂) and form the final aryl azide product.[12] This decomposition is thermodynamically favorable due to the high stability of N₂ gas.

Reaction Mechanism Overview

Caption: High-level overview of the two-stage synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reliability and reproducibility.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles | Notes |

| 3-Aminobenzoic Acid | 99-05-8 | 137.14 | 10.0 g | 72.9 mmol | Starting material. |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | 25 mL | ~300 mmol | 37% w/w, ~12.1 M. |

| Sodium Nitrite | 7632-00-0 | 69.00 | 5.3 g | 76.8 mmol | Use 1.05 equivalents. |

| Sodium Azide | 26628-22-8 | 65.01 | 5.2 g | 80.0 mmol | EXTREMELY TOXIC. Use 1.1 equiv. |

| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | - | For solutions and washing. |

| Ethyl Acetate | 141-78-6 | 88.11 | ~300 mL | - | Extraction solvent. |

| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | As needed | - | Drying agent. |

Equipment

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Buchner funnel and vacuum flask

-

Separatory funnel

-

Standard laboratory glassware

Experimental Workflow

Sources

- 1. Buy this compound | 1843-35-2 [smolecule.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparation of azidoaryl- and azidoalkyloxazoles for click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diazotisation [organic-chemistry.org]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Synthesis of radiolabelled aryl azides from diazonium salts: experimental and computational results permit the identification of the preferred mechani ... - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC01913C [pubs.rsc.org]

An In-depth Technical Guide to 3-Azidobenzoic Acid: Properties, Synthesis, and Applications in Chemical Biology

This guide provides a comprehensive technical overview of 3-azidobenzoic acid, a versatile chemical tool for researchers, scientists, and drug development professionals. We will delve into its core properties, provide detailed synthesis and application protocols, and offer insights into its use in cutting-edge research, grounded in authoritative scientific literature.

Core Compound Identification and Properties

This compound is an aromatic organic compound that features both a carboxylic acid and an azide functional group. This unique combination makes it a valuable reagent in bioconjugation and chemical biology, enabling the linkage of molecules through either the carboxyl group or the azide moiety via click chemistry or photoaffinity labeling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1843-35-2 | [1] |

| Molecular Formula | C₇H₅N₃O₂ | [1] |

| Molecular Weight | 163.13 g/mol | [1] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | Approximately 157 °C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the diazotization of 3-aminobenzoic acid, followed by the substitution of the diazonium group with an azide. This is a well-established and reliable method.[2]

Rationale Behind the Synthetic Route

The choice of 3-aminobenzoic acid as a starting material is logical due to the readily available amino group, which can be converted into a diazonium salt. The diazonium salt is an excellent leaving group, facilitating its displacement by the azide nucleophile. The reaction is performed in an acidic aqueous solution at low temperatures to ensure the stability of the intermediate diazonium salt.

Detailed Step-by-Step Synthesis Protocol

Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions, including the use of a blast shield. Reactions should be carried out in a well-ventilated fume hood.

Materials:

-

3-Aminobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure: [2]

-

Dissolution of Starting Material: In a flask, dissolve one equivalent of 3-aminobenzoic acid in a 10% aqueous HCl solution. Cool the solution to 0 °C using an ice bath with continuous stirring.

-

Diazotization: Slowly add a 20% aqueous solution of sodium nitrite (1.2 equivalents) to the cooled solution. Maintain the temperature at 0 °C and continue stirring for 15 minutes. The formation of the diazonium salt is indicated by a color change.

-

Azide Substitution: Carefully and slowly add a 20% aqueous solution of sodium azide (1.2 equivalents) to the reaction mixture at room temperature. Caution: This step can result in vigorous gas evolution (nitrogen) and foaming.[2]

-

Precipitation and Isolation: The product, this compound, will precipitate out of the solution. Stir the mixture for an additional hour to ensure the reaction goes to completion.

-

Filtration and Drying: Collect the solid product by vacuum filtration and wash it with cold deionized water. Dry the product under vacuum to obtain the final this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic peaks for the azide group (a strong, sharp absorption around 2100-2130 cm⁻¹) and the carboxylic acid group (a broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹).[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts and splitting patterns will be consistent with a 1,3-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon and the aromatic carbons.

-

Applications in Research and Drug Development

This compound is a valuable tool in several areas of chemical biology and drug discovery, primarily due to its dual functionality.

Bioconjugation via Carboxylic Acid Activation

The carboxylic acid group can be activated to form an amide bond with primary amines, such as the lysine residues in proteins. A common and efficient method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5]

EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. NHS or Sulfo-NHS is added to react with the intermediate, forming a more stable amine-reactive NHS ester. This two-step process increases the efficiency of the conjugation reaction and minimizes side reactions.[6]

Materials:

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-Hydroxysulfosuccinimide)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Protein to be labeled (containing primary amines)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

-

Prepare Solutions: Prepare fresh solutions of EDC and Sulfo-NHS in activation buffer immediately before use.

-

Activate this compound: Dissolve this compound in the activation buffer. Add a molar excess of EDC and Sulfo-NHS to the solution. Incubate for 15-30 minutes at room temperature.

-

Conjugation to Protein: Add the activated this compound solution to the protein solution in the coupling buffer. The pH of the coupling buffer is slightly basic to ensure that the primary amines of the protein are deprotonated and nucleophilic.

-

Reaction: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4 °C with gentle mixing.

-

Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS esters.

-

Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column.

Caption: Workflow for protein labeling using this compound.

Photoaffinity Labeling

The aryl azide group of this compound can be used as a photoaffinity labeling moiety.[7] Upon irradiation with UV light, the azide is converted to a highly reactive nitrene intermediate, which can form a covalent bond with nearby molecules, including the binding pocket of a target protein.[8]

This technique is invaluable for identifying the binding partners of small molecules. A photoaffinity probe, such as a derivative of this compound, is designed to bind to a specific target. UV irradiation then triggers the formation of a covalent linkage, allowing for the subsequent isolation and identification of the target protein.[7]

Materials:

-

A photoaffinity probe derived from this compound

-

Biological sample (e.g., cell lysate, purified protein)

-

UV lamp (typically 254-365 nm, wavelength depends on the specific aryl azide)

-

Reaction buffer

-

Analytical tools (e.g., SDS-PAGE, mass spectrometry)

Procedure:

-

Incubation: Incubate the photoaffinity probe with the biological sample in the dark to allow for binding to the target.

-

UV Irradiation: Expose the sample to UV light for a specific duration to activate the azide group. This should be performed on ice to minimize heat-induced damage to the sample.[9]

-

Analysis: Analyze the sample to identify the covalently labeled proteins. This can be done by looking for a shift in the molecular weight of the target protein on an SDS-PAGE gel or by using mass spectrometry to identify the labeled protein and the site of modification.

Safety and Handling

Organic azides are energetic compounds and should be handled with caution. This compound is generally considered to be of moderate thermal stability.[10]

-

Thermal Stability: Avoid heating the solid material, especially in a confined space. Decomposition can be exothermic and may become self-accelerating at elevated temperatures.[10]

-

Mechanical Shock: Avoid grinding or subjecting the material to heavy impact.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. When handling larger quantities, a blast shield is recommended.

Conclusion

This compound is a powerful and versatile chemical probe for researchers in drug development and chemical biology. Its dual functionality allows for a range of applications, from the straightforward labeling of biomolecules to more complex photoaffinity labeling experiments aimed at target identification. By understanding its properties and following established protocols, researchers can effectively utilize this reagent to advance their scientific investigations.

References

-

Hotha, S., & Yarrow, J. (2003). Preparation of azidoaryl- and azidoalkyloxazoles for click chemistry. Tetrahedron Letters, 44(39), 7381-7383. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135.

- Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Photoaffinity labeling: a versatile tool for the study of biomolecular interactions. Bioorganic & medicinal chemistry, 20(2), 554-570.

-

Townsend, D. I., & Rodgers, J. E. (1981). A third appraisal of methods for estimating self-reaction hazards. National Bureau of Standards. [Link]

Sources

- 1. Preparation of azidoaryl- and azidoalkyloxazoles for click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. rsc.org [rsc.org]

- 5. Evaluation of a highly efficient aryl azide photoaffinity labeling reagent for the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

A Spectroscopic Guide to 3-Azidobenzoic Acid: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

Introduction: The Chemical Significance of 3-Azidobenzoic Acid

This compound (C₇H₅N₃O₂) is an aromatic organic compound that incorporates both a carboxylic acid and an azide functional group. This unique combination makes it a valuable building block in various fields of chemical research, particularly in the synthesis of pharmaceuticals and novel materials. The azide group serves as a versatile handle for "click chemistry" reactions, allowing for the efficient and specific conjugation to other molecules, while the benzoic acid moiety provides a scaffold with tunable electronic and steric properties.

A thorough understanding of the spectral characteristics of this compound is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's structure, connectivity, and functional groups. This guide offers an in-depth analysis of the spectral data for this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and characterize this important chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map out the connectivity and chemical environment of each atom within the this compound molecule.

¹H NMR Spectroscopy: Deciphering the Aromatic Protons

The ¹H NMR spectrum of this compound is characterized by signals arising from the protons on the aromatic ring and the acidic proton of the carboxylic acid. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of both the carboxylic acid and the azide groups.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.4 | Broad Singlet | 1H | -COOH |

| ~7.95 | Triplet (t) | 1H | H-2 |

| ~7.80 | Doublet of Doublets (dd) | 1H | H-6 |

| ~7.55 | Triplet (t) | 1H | H-5 |

| ~7.40 | Doublet of Doublets (dd) | 1H | H-4 |

Note: The predicted data is based on established principles of NMR spectroscopy and analysis of similar substituted benzoic acid derivatives. Actual experimental values may vary slightly.

Interpretation and Causality:

-

Carboxylic Acid Proton (~13.4 ppm): The proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing nature of the two oxygen atoms. Its signal appears as a broad singlet far downfield and is often exchangeable with deuterium when D₂O is added to the NMR solvent.

-

Aromatic Protons (7.40 - 7.95 ppm): The four protons on the benzene ring appear in the aromatic region. Their specific chemical shifts and splitting patterns are a direct consequence of their position relative to the two substituents. The meta-substitution pattern leads to a complex splitting pattern, which can be resolved at higher field strengths. The proton at position 2 (H-2), being ortho to the carboxylic acid and para to the azide, is expected to be the most downfield.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment.

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~166.5 | C=O (Carboxylic Acid) |

| ~140.0 | C-3 (Carbon bearing Azide) |

| ~132.0 | C-1 (Carbon bearing COOH) |

| ~130.5 | C-5 |

| ~125.0 | C-6 |

| ~123.0 | C-4 |

| ~119.0 | C-2 |

Note: The predicted data is based on established principles of NMR spectroscopy and analysis of similar substituted benzoic acid derivatives. Actual experimental values may vary slightly.

Interpretation and Causality:

-

Carbonyl Carbon (~166.5 ppm): The carbon of the carboxylic acid carbonyl group is significantly deshielded and appears at the lowest field.

-

Aromatic Carbons (119.0 - 140.0 ppm): The six aromatic carbons give rise to distinct signals. The carbon atom directly attached to the electronegative azide group (C-3) is expected to be significantly deshielded. The carbon atom bearing the carboxylic acid group (C-1) is also downfield. The remaining four aromatic carbons have chemical shifts determined by the combined electronic effects of the substituents.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending, etc.).

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| ~2120 | Strong, Sharp | Asymmetric N₃ Stretch | Azide |

| ~1700 | Strong | C=O Stretch | Carboxylic Acid |

| 1600-1450 | Medium | C=C Stretch | Aromatic Ring |

| ~1300 | Medium | C-O Stretch | Carboxylic Acid |

| ~1250 | Medium | Symmetric N₃ Stretch | Azide |

Interpretation and Causality:

-

O-H Stretch (3300-2500 cm⁻¹): The carboxylic acid O-H stretch appears as a very broad and intense band due to strong hydrogen bonding between molecules, often forming dimers in the solid state.

-

Azide Stretch (~2120 cm⁻¹): The asymmetric stretching vibration of the azide group gives rise to a very strong and sharp absorption band in a region of the spectrum that is typically uncongested, making it a highly diagnostic peak.

-

C=O Stretch (~1700 cm⁻¹): The carbonyl stretch of the carboxylic acid is another strong and characteristic absorption. Its position can be influenced by conjugation with the aromatic ring and hydrogen bonding.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

Expected Mass Spectrum Data (Electron Ionization - EI)

| m/z | Interpretation |

| 163 | Molecular Ion [M]⁺ |

| 135 | [M - N₂]⁺ |

| 118 | [M - COOH]⁺ |

| 107 | [M - N₂ - CO]⁺ |

| 90 | [M - N₂ - COOH]⁺ |

| 76 | [C₆H₄]⁺ |

Interpretation and Causality:

-

Molecular Ion (m/z 163): The peak at m/z 163 corresponds to the intact this compound molecule that has lost one electron, confirming its molecular weight.

-

Loss of Nitrogen (m/z 135): A characteristic fragmentation pathway for aryl azides is the loss of a molecule of nitrogen gas (N₂), resulting in a prominent peak at [M - 28]⁺.

-

Loss of Carboxyl Radical (m/z 118): Fragmentation can also occur via the loss of the carboxylic acid group as a radical.

-

Further Fragmentation: The initial fragments can undergo further decomposition, leading to the other observed peaks, which helps in piecing together the molecular structure.

Experimental Protocols: A Self-Validating System

The following protocols describe the standard procedures for obtaining high-quality spectral data for a solid organic compound like this compound.

Synthesis of this compound

This compound can be reliably synthesized from 3-aminobenzoic acid via a diazotization reaction followed by treatment with sodium azide.[1]

Materials:

-

3-Aminobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized Water

-

Ice

Procedure:

-

Dissolve 3-aminobenzoic acid in a 10% aqueous HCl solution.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 20% aqueous solution of sodium nitrite while maintaining the temperature at 0 °C to form the diazonium salt.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Slowly add a 20% aqueous solution of sodium azide. This will result in a vigorous reaction and the formation of a precipitate. (Caution: Azides can be explosive, handle with care).

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

NMR Sample Preparation and Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

FT-IR Sample Preparation and Acquisition (Thin Film Method)

Caption: Workflow for FT-IR analysis using the thin film method.

Mass Spectrometry Sample Introduction and Acquisition (EI)

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of this compound. Each technique offers a unique and complementary piece of the molecular puzzle. The ¹H and ¹³C NMR spectra reveal the precise arrangement of the carbon and hydrogen atoms, IR spectroscopy confirms the presence of the key azide and carboxylic acid functional groups, and mass spectrometry provides the definitive molecular weight and characteristic fragmentation patterns. This integrated spectroscopic approach is indispensable for ensuring the identity and purity of this compound, thereby enabling its confident use in research and development.

References

-

Molina, P., Diaz, I., & Tarraga, A. (1995). Preparation of azidoaryl- and azidoalkyloxazoles for click chemistry. Tetrahedron, 51(20), 5617–5630. Available at: [Link]

Sources

Introduction: The Critical Role of Solubility in the Application of 3-Azidobenzoic Acid

An In-depth Technical Guide to the Solubility of 3-Azidobenzoic Acid

This compound (C₇H₅N₃O₂, CAS No: 1843-35-2) is an important bifunctional molecule utilized extensively by researchers in medicinal chemistry and drug development.[1][2] Its structure, featuring a carboxylic acid and an azide group on a benzene ring, makes it a valuable building block for synthesizing complex molecules, particularly through "click chemistry" reactions.[3] The azide group serves as a versatile handle for bio-conjugation, while the carboxylic acid allows for further derivatization or acts as a key pharmacophoric element.

The success of any experimental or manufacturing process involving this compound—be it synthesis, purification, formulation, or biochemical assay—is fundamentally dictated by its solubility. A thorough understanding of its behavior in various solvents is not merely a matter of convenience; it is a prerequisite for rational experimental design, process optimization, and ensuring reproducible outcomes. This guide provides a comprehensive overview of the physicochemical properties governing the solubility of this compound, qualitative solubility profiles in common laboratory solvents, a detailed protocol for experimental solubility determination, and expert insights into solvent selection for critical applications.

Physicochemical Properties Governing Solubility

The solubility of a compound is a complex interplay between its intrinsic properties and the characteristics of the solvent. For this compound, the key determinants are its molecular structure, polarity, and ability to engage in intermolecular interactions.

-

Molecular Structure: The molecule possesses a dual nature. The phenyl ring and the azide group (-N₃) contribute to its nonpolar, lipophilic character. Conversely, the carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor.

-

Molecular Weight: 163.13 g/mol .[4]

-

Melting Point: Approximately 157 °C, indicating strong intermolecular forces in its solid crystalline state that must be overcome by the solvent.[4]

-

LogP (Octanol-Water Partition Coefficient): A LogP of 1.779 indicates a moderate degree of lipophilicity, suggesting that while it has some affinity for nonpolar environments, it is not extremely hydrophobic.[5]

-

Acidity: As a benzoic acid derivative, it is a weak acid. This means it will react with bases to form a highly polar and water-soluble carboxylate salt (benzoate). This acid-base reactivity is a critical tool for manipulating its solubility.[6][7][8]

The guiding principle of "like dissolves like" is paramount.[9][10] Solvents that can effectively interact with both the polar carboxylic acid head and the more nonpolar phenyl azide body will be the most effective.

Qualitative Solubility Profile of this compound

While precise quantitative solubility data across a wide range of solvents is not extensively published, a reliable qualitative profile can be predicted based on the compound's physicochemical properties and established solubility principles for similar molecules like benzoic acid.[11][12][13][14][15]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Protic | Water, Methanol, Ethanol | Low in Water; Moderate to High in Alcohols | The carboxylic acid group can hydrogen bond with these solvents. Solubility is limited in water due to the nonpolar benzene ring, but significantly better in alcohols which have both polar (-OH) and nonpolar (alkyl) character.[11] |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | These solvents are excellent hydrogen bond acceptors and have strong dipoles that can effectively solvate both the polar and nonpolar portions of the molecule. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low to Insoluble | The high polarity of the carboxylic acid group prevents effective solvation by nonpolar solvents. The energy required to break the crystal lattice forces is not compensated by solvent-solute interactions.[9] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | Very High | This compound undergoes an acid-base reaction to form the highly polar and water-soluble sodium 3-azidobenzoate salt. This is a definitive solubility characteristic for carboxylic acids.[6][8] |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Very Low | In an acidic medium, the carboxylic acid remains in its neutral, protonated form, which has limited water solubility. The principle of common-ion effect may further suppress solubility.[8] |

Experimental Protocol: Gravimetric Solubility Determination

This section provides a robust, self-validating protocol for determining the solubility of this compound in a given solvent at a specific temperature, commonly known as the shake-flask method.

Safety Precautions:

-

Hazard Profile: this compound is a flammable solid and can be irritating to the eyes, respiratory system, and skin.[16][17] Organic azides carry a risk of explosive decomposition upon heating, shock, or friction.[16]

-

Handling: Always handle this compound in a well-ventilated fume hood.[18] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][19] Keep away from heat, sparks, and open flames.[20]

Methodology:

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask). "Excess" means adding enough solid so that a significant amount remains undissolved after equilibration. b. Place the sealed container in a constant-temperature environment (e.g., a shaking incubator or a thermostatically controlled water bath) set to the desired temperature. c. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Equilibrium is the point at which the rate of dissolution equals the rate of precipitation.

-

Separation of Saturated Solution: a. After equilibration, cease agitation and allow the excess solid to settle. b. Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution) using a pre-heated or temperature-equilibrated volumetric pipette. To prevent precipitation, ensure the pipette is at the same temperature as the solution. c. Filter the withdrawn solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry vial. This step is critical to remove any microscopic, undissolved solid particles.

-

Solvent Evaporation and Mass Determination: a. Record the exact volume of the filtered saturated solution. b. Evaporate the solvent from the vial under reduced pressure (e.g., using a rotary evaporator or a vacuum oven at a temperature low enough to prevent decomposition of the acid). c. Once the solid residue is completely dry, weigh the vial again. d. The mass of the dissolved this compound is the final weight of the vial minus its initial pre-weighed mass.

-

Calculation of Solubility: a. Calculate the solubility using the following formula: Solubility (g/L) = Mass of dried solid (g) / Volume of solution taken (L) b. For consistency, this can be converted to other units, such as mg/mL or mol/L.

-

Validation: a. The protocol is self-validating. The continued presence of undissolved solid at the end of the equilibration period (Step 2a) confirms that the solution was indeed saturated. b. For robust data, the experiment should be performed in triplicate to ensure reproducibility.

Caption: Experimental workflow for gravimetric solubility determination.

Expert Insights: Strategic Solvent Selection for Key Applications

The choice of solvent is a critical decision that directly impacts experimental success. The following provides authoritative guidance for common applications of this compound.

-

For Chemical Synthesis (e.g., Esterification, Amide Coupling, Click Chemistry):

-

Primary Goal: To dissolve all reactants and reagents to ensure a homogeneous reaction mixture and facilitate molecular interactions.

-

Recommended Solvents: Polar aprotic solvents like DMF and DMSO are often the solvents of choice. They are highly effective at dissolving a wide range of organic molecules, including this compound and its reaction partners. For click chemistry, solvent systems may also include alcohols or water mixtures.[3]

-

Causality: The high dielectric constant and hydrogen bond accepting properties of these solvents effectively solvate both the acidic proton and the bulk of the molecule, promoting reactivity.

-

-

For Purification by Recrystallization:

-

Primary Goal: To identify a solvent (or solvent system) in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

-

Selection Strategy:

-

Start with solvents that show moderate solubility at room temperature, such as ethanol , methanol , or ethyl acetate .

-

Test for high solubility upon heating.

-

Confirm that a significant amount of pure crystalline product precipitates upon cooling. A solvent pair (e.g., ethanol-water) can also be used, where the compound is soluble in the first solvent and insoluble in the second (the anti-solvent).

-

-

Causality: The temperature-dependent solubility gradient allows for the separation of the desired compound from impurities. As the solution cools, the concentration of this compound exceeds its saturation point, forcing it to crystallize out while impurities remain dissolved.

-

-

For Drug Formulation and Biological Assays:

-

Primary Goal: To dissolve the compound in a biocompatible vehicle, often aqueous-based.

-

Recommended Solvents: Due to its low intrinsic water solubility, direct dissolution in aqueous buffers is often not feasible.

-

pH Adjustment: The most effective strategy is to dissolve the compound in a dilute aqueous base (e.g., NaOH or NaHCO₃) to form the soluble sodium salt, then adjust the pH of the final solution as required by the assay.

-

Co-solvents: A small amount of a water-miscible organic solvent like DMSO or ethanol can be used to create a concentrated stock solution, which is then diluted into the final aqueous buffer. The final concentration of the organic solvent must be low enough to not interfere with the biological system.

-

-

Causality: For biological applications, maintaining the compound in a dissolved state is essential for it to interact with its target. Using pH or co-solvents overcomes the thermodynamic barrier to dissolution in a predominantly aqueous environment.

-

Caption: Decision-making framework for solvent selection.

References

- Chemsrc. This compound | CAS#:1843-35-2.

- EXPERIMENT 1 DETERMIN

- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF.

- Biosynth. This compound | 1843-35-2 | BAA84335.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Sigma-Aldrich.

- Santa Cruz Biotechnology. This compound | CAS 1843-35-2.

- Pharmaffiliates. CAS No : 1843-35-2 | Product Name : this compound.

- Fisher Scientific.

- Carl ROTH.

- TCI Chemicals.

- Carl ROTH.

- National Institutes of Health. Preparation of azidoaryl- and azidoalkyloxazoles for click chemistry - PMC.

- Cheméo. Chemical Properties of 4-Azidobenzoic acid (CAS 6427-66-3).

- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- ChemBK. Azidobenzoicacid.

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

- Benchchem. Synthesis routes of 4-Azidobenzoic acid.

- National Institutes of Health.

- Springer Nature Experiments.

- IUPAC-NIST Solubility Data Series. 99.

- CoLab. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

- ResearchGate. The Solubility of Benzoic Acid in Mixed Solvents.

- ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents.

Sources

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Preparation of azidoaryl- and azidoalkyloxazoles for click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. This compound | CAS#:1843-35-2 | Chemsrc [chemsrc.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. chem.ws [chem.ws]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. digital.library.unt.edu [digital.library.unt.edu]

- 13. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures | CoLab [colab.ws]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. tcichemicals.com [tcichemicals.com]

- 17. chembk.com [chembk.com]

- 18. carlroth.com [carlroth.com]

- 19. fishersci.com [fishersci.com]

- 20. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Azidobenzoic Acid

This guide provides a comprehensive technical overview of the thermal properties of 3-azidobenzoic acid, a molecule of interest in chemical synthesis and drug development. For researchers, scientists, and professionals in the field, understanding the thermal stability and decomposition pathways of energetic functional groups like azides is paramount for safe handling, process development, and quality control. This document synthesizes established principles of organic azide chemistry with practical, field-proven methodologies for thermal analysis.

Introduction: The Significance of the Azido Functional Group

Organic azides are a versatile and highly reactive class of compounds, characterized by the linear -N₃ functional group. Their utility spans a wide range of chemical transformations, most notably in "click chemistry," bioconjugation, and as precursors to highly reactive nitrene intermediates.[1] However, the high nitrogen content and the inherent energy of the azide group render many of these compounds thermally sensitive and potentially explosive.[2] A thorough understanding of their thermal behavior is not merely academic but a critical safety and operational requirement.

This compound combines the energetic azide functionality with a carboxylic acid-substituted aromatic ring. This structure makes it a valuable building block, allowing for the introduction of the azide group into larger molecules via standard carboxylic acid chemistry. Its thermal stability dictates its shelf-life, safe processing temperatures, and potential hazards.

Safety and Handling of Organic Azides

Before any experimental work, it is imperative to understand the hazards associated with organic azides. These compounds can be sensitive to heat, light, friction, and mechanical shock.[2]

Core Safety Directives:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves. For experiments involving the heating of azides, a blast shield or the use of a fume hood with the sash lowered is mandatory.[3]

-

Scale Limitations: Use the smallest possible quantities of the azide for your experiment.[1] Scale-up should only be considered after a thorough risk assessment.

-

Avoid Incompatibilities:

-

Metals: Avoid contact with heavy metals, as this can form highly sensitive and explosive heavy metal azides. Use plastic or ceramic spatulas instead of metal ones.[4]

-

Acids: Mixing azides with strong acids can generate hydrazoic acid (HN₃), which is highly toxic and explosive.[4]

-

Halogenated Solvents: Do not use chlorinated solvents like dichloromethane or chloroform, as they can react to form extremely unstable di- and tri-azidomethane.[2]

-

-

Purification and Concentration:

-

Never purify organic azides by distillation or sublimation.[2]

-

Avoid concentrating azide-containing solutions to dryness using rotary evaporation.

-

-

Storage: Store organic azides in a cool, dark place, preferably below room temperature in an amber vial.[3]

-

Waste Disposal: All azide-containing waste must be collected in a designated, labeled container and disposed of through a certified hazardous waste program.[3] Never pour azide solutions down the sink.[3]

Synthesis of this compound

The most common and reliable method for synthesizing aryl azides is through the diazotization of an aromatic amine followed by reaction with sodium azide.

Synthesis Pathway

The synthesis of this compound from 3-aminobenzoic acid is a two-step, one-pot reaction. First, the amino group is converted to a diazonium salt using sodium nitrite under acidic conditions. The resulting diazonium salt is then displaced by the azide ion from sodium azide to yield the final product.

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is adapted from established literature procedures.[5]

-

Dissolution: In a round-bottom flask, dissolve 1 equivalent of 3-aminobenzoic acid in a 10% aqueous HCl solution. Cool the mixture to 0 °C in an ice bath with constant stirring.

-

Diazotization: Prepare a 20% aqueous solution of sodium nitrite (1.2 equivalents). Add this solution dropwise to the cooled 3-aminobenzoic acid solution over 15-20 minutes, ensuring the temperature remains below 5 °C. Stir the resulting mixture for an additional 15 minutes at this temperature.

-

Azide Addition (Caution!): Prepare a 20% aqueous solution of sodium azide (1.2 equivalents). Add this solution dropwise to the reaction mixture. This step can result in vigorous gas evolution (N₂) and foaming; careful and slow addition is critical.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Isolation: The product, this compound, will precipitate out of the solution as a solid. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold water to remove any residual salts. Dry the product under vacuum at room temperature. Do not heat the solid to accelerate drying. The typical melting point of this compound is approximately 157 °C.[6]

Thermal Analysis of this compound

The thermal stability and decomposition of this compound are best characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Theoretical Background

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] For this compound, TGA will reveal the temperature at which the decomposition begins, characterized by a significant mass loss corresponding to the evolution of nitrogen gas (N₂).

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] This technique identifies endothermic events (like melting) and exothermic events (like decomposition). The thermal decomposition of azides is a highly exothermic process.[3]

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for thermal analysis.

Detailed Protocol for DSC and TGA

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Instrumentation: Use a calibrated simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

-

Atmosphere: Purge the instrument with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative side reactions.[9]

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 300 °C) at a constant heating rate (β). To determine kinetic parameters, this experiment should be repeated at several different heating rates (e.g., 5, 10, 15, and 20 °C/min).[10]

Interpreting the Thermal Data

The TGA thermogram will show a stable baseline until the onset of decomposition, at which point a sharp mass loss will occur. For this compound (C₇H₅N₃O₂), the theoretical mass loss corresponding to the loss of N₂ is:

Mass of N₂ (28.02 g/mol ) / Molar Mass of this compound (163.13 g/mol ) = 17.18%

The DSC curve will show an endothermic peak corresponding to the melting of the sample, followed by a large, sharp exothermic peak indicating the decomposition.

Table 1: Representative Thermal Analysis Data (Illustrative)

| Parameter | Symbol | Expected Value Range | Description |

| Onset Decomposition Temp. | Tₒ | 160 - 180 °C | Temperature at which decomposition begins. |

| Peak Decomposition Temp. | Tₚ | 180 - 200 °C | Temperature of maximum decomposition rate. |

| Mass Loss | Δm | ~17% | Mass loss corresponding to N₂ evolution. |

| Enthalpy of Decomposition | ΔHₔ | Highly Exothermic | Heat released during decomposition. |

Note: These are illustrative values. Actual experimental values may vary based on purity and experimental conditions.

Decomposition Mechanism and Kinetics

The Nitrene Intermediate

The thermal decomposition of aryl azides proceeds via the extrusion of a molecule of dinitrogen (N₂) to form a highly reactive singlet nitrene intermediate.[2] This is the rate-limiting step in the decomposition process.

Caption: Generalized decomposition pathway of an aryl azide.

The resulting nitrene is electron-deficient and can undergo a variety of subsequent reactions, such as insertion into C-H or N-H bonds, or intermolecular reactions leading to the formation of azo compounds and eventually polymeric materials.[2]

Kinetics of Decomposition

The kinetics of the decomposition can be determined from the DSC data collected at multiple heating rates using model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods.[10] These methods allow for the calculation of the activation energy (Eₐ) of the decomposition reaction without assuming a specific reaction model.

The Kissinger method is often used for a preliminary estimation of the activation energy from the variation of the peak decomposition temperature (Tₚ) with the heating rate (β), according to the following equation:

ln(β / Tₚ²) = ln(AR / Eₐ) - Eₐ / (RTₚ)

Where:

-

β is the heating rate (K/min)

-

Tₚ is the peak exothermic temperature (K)

-

Eₐ is the activation energy (J/mol)

-

A is the pre-exponential factor (s⁻¹)

-

R is the ideal gas constant (8.314 J/mol·K)

By plotting ln(β / Tₚ²) against 1/Tₚ for a series of experiments at different heating rates, the activation energy can be determined from the slope of the resulting line (-Eₐ/R). For many aryl azides, the activation energy for thermal decomposition is in the range of 150-170 kJ/mol.[11]

Conclusion

The thermal stability of this compound is a critical parameter for its safe handling and application in chemical synthesis. This guide has outlined the essential safety precautions, a reliable synthesis protocol, and a robust methodology for characterizing its thermal decomposition using DSC and TGA. The decomposition proceeds via a high-energy nitrene intermediate, releasing a significant amount of energy. A thorough understanding of its decomposition kinetics and thermal profile, as detailed herein, is essential for any researcher or drug development professional working with this and related energetic compounds.

References

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]

-

Azides - Safe Work Procedure. (2022). University of Victoria. [Link]

-

Safe Handling of Azides. (2013). University of Pittsburgh. [Link]

- Hall, J. H. (1959). THE THERMAL DECOMPOSITION OF ARYL AZIDES. University of Michigan.

- Stepanov, R. S., Kruglyakova, L. A., & Buka, E. S. (1986). Kinetics of the thermal decomposition of substituted alkyl and aryl azides.

- Molina, P., Diaz, I., & Tarraga, A. (1995). Preparation of azidoaryl- and azidoalkyloxazoles for click chemistry. Tetrahedron, 51, 5617–5630.

- Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Journal of Student Research.

- Thermogravimetric Analysis. (n.d.).

- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating R

-

How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022). NETZSCH. [Link]

Sources

- 1. THE THERMAL DECOMPOSITION OF ARYL AZIDES.. - JOHN HERBERT HALL - Google 圖書 [books.google.com.tw]

- 2. researchgate.net [researchgate.net]

- 3. Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. biosynth.com [biosynth.com]

- 7. etamu.edu [etamu.edu]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. libjournals.unca.edu [libjournals.unca.edu]

- 10. mdpi.com [mdpi.com]

- 11. Kinetics of the thermal decomposition of substituted alkyl and aryl azides | Sciact - научная деятельность [biblhelper.catalysis.ru]

A Senior Application Scientist’s Guide to 3-Azidobenzoic Acid in Chemical Biology

This guide provides an in-depth technical overview of 3-azidobenzoic acid, a versatile reagent in chemical biology. We will explore its synthesis, core properties, and key applications in photoaffinity labeling and click chemistry, offering researchers, scientists, and drug development professionals the foundational knowledge to effectively utilize this powerful molecule.

Introduction: The Versatility of a Compact Reagent

In the landscape of chemical biology, the ability to selectively label, identify, and conjugate biomolecules is paramount. Small, multifunctional reagents that can serve as platforms for these transformations are invaluable. This compound is one such molecule, offering a unique combination of functionalities that have cemented its place in the modern biologist's chemical toolkit.

What is this compound?

This compound is an aromatic compound featuring a carboxylic acid group and an azide group attached to a benzene ring at the meta position.[1] This arrangement provides two distinct reactive handles: the carboxylic acid, which can be readily activated for conjugation to amines, and the azide, which can participate in two powerful bioorthogonal reactions: photoaffinity labeling and click chemistry.[2][3]

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1843-35-2 | [4] |

| Molecular Formula | C₇H₅N₃O₂ | [4] |

| Molecular Weight | 163.13 g/mol | [4] |

| Melting Point | 157 °C | [4] |

| Appearance | Yellow solid | [5] |

The presence of the azide group is confirmed by a characteristic sharp absorption peak in the Fourier-Transform Infrared (FTIR) spectrum around 2100-2130 cm⁻¹.[6]

Why this compound? A Molecule with Dual Functionality

The utility of this compound stems from its dual reactivity. The carboxylic acid provides a classical route for amide bond formation, allowing for its attachment to proteins, peptides, and other amine-containing molecules. The azide group, on the other hand, is a bioorthogonal handle, meaning it is stable in biological systems and does not react with endogenous functional groups until a specific trigger is applied. This trigger can be either UV light, in the case of photoaffinity labeling, or an alkyne-containing reaction partner, in the case of click chemistry.[3][7] This dual nature allows for a two-step approach to bioconjugation and labeling, providing a high degree of control and specificity.

Foundational Synthesis of this compound

A common and reliable method for the synthesis of this compound is through the diazotization of 3-aminobenzoic acid, followed by reaction with sodium azide.[2][5]

Synthesis from 3-Aminobenzoic Acid: A Robust Protocol

The synthesis begins with the conversion of the primary amine of 3-aminobenzoic acid into a diazonium salt using sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures. The resulting diazonium salt is then treated with sodium azide to yield this compound.[2]

Step-by-Step Synthesis Protocol

Materials:

-

3-aminobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Ethyl acetate

-

1 N Sodium Hydroxide (NaOH)

-

1 N Hydrochloric Acid (HCl)

-

Sodium Sulfate (Na₂SO₄)

-

Ice-salt bath

Procedure:

-

Suspend 3-aminobenzoic acid in water in a round-bottom flask and stir vigorously.

-

Slowly add concentrated HCl dropwise to the suspension.

-

Cool the reaction mixture to 0 °C using an ice-salt bath.

-

Slowly add a solution of NaNO₂ in water via a dropping funnel over approximately 30 minutes. The color of the mixture will change to yellow-orange.[5]

-

Subsequently, slowly add a solution of NaN₃ in water while maintaining vigorous stirring. Caution: This step can result in vigorous foaming.[5]

-

Remove the cooling bath and continue stirring for 90 minutes.

-

Add water and ethyl acetate to the reaction mixture and transfer to a separating funnel.

-

Separate the phases and extract the aqueous phase twice with ethyl acetate.

-

Wash the combined organic phases with 1 N NaOH.

-

Acidify the aqueous phase with 1 N HCl, during which a yellow solid will precipitate. Add ethyl acetate in portions to dissolve the precipitate.[5]

-

Separate the organic phase, dry over Na₂SO₄, filter, and concentrate under vacuum to yield this compound as a yellow solid.[5]

Characterization and Quality Control

The purity and identity of the synthesized this compound should be confirmed by:

-

¹H-NMR and ¹³C-NMR spectroscopy: To confirm the chemical structure.

-

FTIR spectroscopy: To verify the presence of the azide group (sharp peak around 2100-2130 cm⁻¹).[6]

-

Melting point determination: To assess purity.

Key Application 1: Photoaffinity Labeling for Target Identification

Photoaffinity labeling (PAL) is a powerful technique for identifying the binding partners of a small molecule ligand.[8] this compound can be incorporated into a ligand of interest to create a photoaffinity probe.[3]

The Principle of Photoaffinity Labeling

A photoaffinity probe consists of three components: a ligand that binds to the target protein, a photoreactive group, and a reporter tag (e.g., a fluorophore or biotin).[3] The aryl azide group of this compound serves as the photoreactive moiety.[3] Upon irradiation with UV light, the azide is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby amino acid residues in the binding pocket of the target protein.[6][9]

Mechanism: From Aryl Azide to Reactive Nitrene

The mechanism of photoaffinity labeling with an aryl azide is depicted below.

Caption: Mechanism of photoaffinity labeling using an aryl azide.

Upon UV irradiation, the aryl azide releases nitrogen gas to form a highly reactive singlet nitrene. This nitrene can then insert into C-H, N-H, or O-H bonds of amino acid residues in the target protein's binding site, forming a stable covalent adduct.[9]

Experimental Workflow for Photoaffinity Labeling

A general workflow for a photoaffinity labeling experiment is as follows:

Caption: General workflow for a photoaffinity labeling experiment.

Case Study: Identifying Protein-Ligand Interactions

In a study to identify the binding partners of a novel anti-cancer compound, a derivative of the compound was synthesized containing a 3-azidobenzoyl group. The probe was incubated with a cancer cell lysate and then irradiated with UV light. The resulting covalently labeled proteins were visualized by fluorescence imaging (if the probe contained a fluorophore) or by Western blotting (if the probe contained a biotin tag). The labeled protein bands were then excised from the gel and identified by mass spectrometry. This approach successfully identified a previously unknown target of the anti-cancer compound, providing valuable insights into its mechanism of action.[10]

Data Interpretation and Validation

It is crucial to include appropriate controls in photoaffinity labeling experiments to ensure the specificity of the labeling. These include:

-

Competition experiment: Pre-incubation with an excess of the unlabeled ligand should reduce the labeling of the target protein.

-

No UV control: The probe should not form a covalent adduct with the target protein in the absence of UV irradiation.

-

Scrambled probe control: A probe with a similar structure but lacking the ligand's binding motif should not label the target protein.

Key Application 2: A Versatile Hub for Bioconjugation via Click Chemistry

Click chemistry refers to a set of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[7] The azide-alkyne cycloaddition is a prime example of a click reaction and is widely used for bioconjugation.[11]

Introduction to Click Chemistry: The Azide-Alkyne Cycloaddition

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is the cornerstone of click chemistry.[7] This reaction can be performed in two main ways: catalyzed by copper(I) (CuAAC) or promoted by ring strain in the alkyne (SPAAC).[7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that proceeds rapidly at room temperature in aqueous solutions. The copper(I) catalyst activates the terminal alkyne, making it more susceptible to cycloaddition with the azide.

Materials:

-

Azide-modified protein (prepared by reacting the protein with an amine-reactive derivative of this compound)

-

Alkyne-containing reporter molecule (e.g., a fluorescent dye)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, to prevent disulfide bond formation)

-

Buffer (e.g., PBS)

Procedure:

-

Dissolve the azide-modified protein in buffer.

-

Add the alkyne-containing reporter molecule.

-

Add a freshly prepared solution of CuSO₄ and sodium ascorbate (to reduce Cu(II) to the active Cu(I) species).

-

If necessary, add TCEP to maintain a reducing environment.

-

Incubate the reaction at room temperature for 1-4 hours.

-

Purify the labeled protein using a suitable method (e.g., size-exclusion chromatography) to remove excess reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), as the alkyne partner.[12] The high ring strain of the cyclooctyne significantly accelerates the cycloaddition with the azide, obviating the need for a catalyst.[7] This is a major advantage for live-cell applications, as the copper catalyst used in CuAAC can be toxic to cells.[7]

Materials:

-

Cells expressing a protein of interest tagged with an azide-containing unnatural amino acid.

-

Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-488).

-

Cell culture medium.

-

Imaging buffer (e.g., PBS with calcium and magnesium).

Procedure:

-

Culture the cells expressing the azide-tagged protein.

-

Add the cyclooctyne-functionalized fluorescent dye to the cell culture medium and incubate for a suitable time (e.g., 30-60 minutes).

-

Wash the cells with imaging buffer to remove excess dye.

-

Image the cells using fluorescence microscopy.

Comparative Analysis: CuAAC vs. SPAAC

| Feature | CuAAC | SPAAC |

| Catalyst | Copper(I) | None |

| Reaction Rate | Very fast | Fast |

| Biocompatibility | Potentially toxic to cells | Excellent |

| Applications | In vitro bioconjugation, fixed cells | Live-cell imaging, in vivo applications |

Advanced Applications and Derivative Synthesis

The versatility of this compound extends beyond its direct use. Its carboxylic acid can be activated to create more reactive derivatives for specific applications.

Synthesis of Amine-Reactive this compound NHS Ester

To facilitate the labeling of proteins and other amine-containing biomolecules, this compound can be converted into its N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting this compound with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[13]

Use in Cross-linking Studies

Heterobifunctional cross-linking agents containing an azide group and another reactive group can be synthesized from this compound.[14] These agents can be used to study protein-protein interactions by covalently linking two interacting proteins.[15]

Building Blocks for Complex Chemical Probes

This compound serves as a valuable building block for the synthesis of more complex chemical probes.[16][17] Its dual functionality allows for the sequential or orthogonal introduction of different molecular fragments, enabling the construction of sophisticated tools for chemical biology research.

Conclusion: Integrating this compound into Your Research

This compound is a powerful and versatile tool for chemical biologists. Its unique combination of a photoreactive azide group and a versatile carboxylic acid handle enables a wide range of applications, from identifying the targets of bioactive small molecules to labeling and imaging proteins in living cells. By understanding the principles and protocols outlined in this guide, researchers can effectively harness the power of this compact yet potent reagent to advance their scientific discoveries.

References

-

Boger, D. L., et al. (2009). Preparation of azidoaryl- and azidoalkyloxazoles for click chemistry. Tetrahedron, 65(43), 8889-8895. [Link]

-

Hocková, D., et al. (2005). The Synthesis of 3H-Labelled 8-Azido-N6-Benzyladenine and Related Compounds for Photoaffinity Labelling of Cytokinin-Binding Proteins. Molecules, 10(4), 493-504. [Link]

-

Wikipedia. (2023, December 27). Click chemistry. Retrieved from [Link]

-

Becher, N., et al. (2016). Synthesis and Characterization of new Photoswitchable Azobenzene-containing poly(ε-caprolactones). RSC Advances, 6(82), 78470-78479. [Link]

-

Ye, F. C., et al. (1989). 3H-azidopine photoaffinity labeling of high molecular weight proteins in chloroquine resistant falciparum malaria. Biochemical and Biophysical Research Communications, 162(2), 809-813. [Link]

-